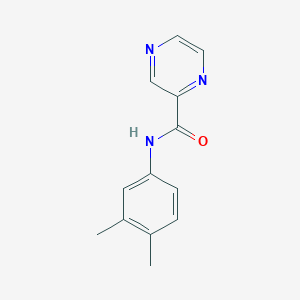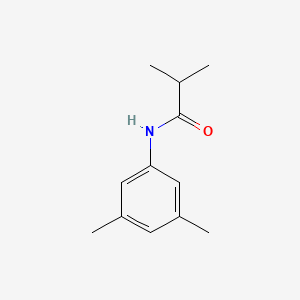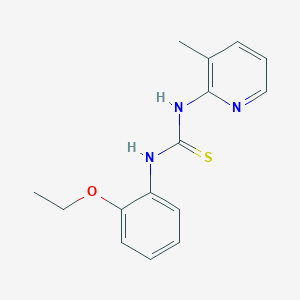![molecular formula C19H15N3O2 B5699814 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide, commonly known as OBI-1, is a small molecule drug that has been extensively studied for its potential in treating various diseases.
作用機序
OBI-1 works by inhibiting the activity of certain enzymes and proteins, including the proteasome and the NF-κB pathway. These enzymes and proteins are involved in the regulation of various cellular processes, including cell growth, division, and survival. By inhibiting these processes, OBI-1 can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that OBI-1 can induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for preventing the growth and spread of cancer cells. In addition, OBI-1 has been found to reduce the production of inflammatory cytokines, which are involved in the development of autoimmune disorders. OBI-1 has also been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the advantages of using OBI-1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, OBI-1 has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for research. However, one limitation of using OBI-1 is its high cost, which may limit its use in certain experiments.
将来の方向性
There are several possible future directions for research on OBI-1. One area of interest is the development of OBI-1 derivatives with improved potency and selectivity. Another area of research is the investigation of OBI-1's potential in treating other diseases, such as viral infections and neurodegenerative disorders. Finally, research can be conducted to identify biomarkers that can predict the response of patients to OBI-1 treatment.
Conclusion:
In conclusion, OBI-1 is a small molecule drug that has shown promise in treating various diseases, including cancer and autoimmune disorders. Its mechanism of action is well understood, and it has been extensively studied for its potential in research. While there are limitations to its use in lab experiments, OBI-1 remains a valuable tool for scientific research, and there are several possible future directions for its development and application.
合成法
The synthesis of OBI-1 involves the reaction of 2-aminobenzophenone and 4-pyridinecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of OBI-1, making it suitable for large-scale production.
科学的研究の応用
OBI-1 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. Research has shown that OBI-1 can inhibit the activity of certain enzymes and proteins that are involved in these diseases. In addition, OBI-1 has been found to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
特性
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-17(21-11-13-7-9-20-10-8-13)12-22-16-6-2-4-14-3-1-5-15(18(14)16)19(22)24/h1-10H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUTYHISCDQWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)


![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)



![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)